2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide
Description
Properties
CAS No. |
73231-74-0 |
|---|---|
Molecular Formula |
C11H22INO4 |
Molecular Weight |
359.20 g/mol |
IUPAC Name |
2-(3-acetyloxybutanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22NO4.HI/c1-9(16-10(2)13)8-11(14)15-7-6-12(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RJACPGSFAKKIFX-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=O)OCC[N+](C)(C)C)OC(=O)C.[I-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the quaternary ammonium salt core via alkylation of a tertiary amine (e.g., trimethylamine) with an appropriate haloalkyl precursor.
- Introduction of the acetyloxy and oxobutoxy functionalities through esterification and acylation steps.
- Final conversion to the iodide salt by halide exchange or direct iodide incorporation.
Stepwise Preparation Outline
Step 1: Synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium iodide
- Starting from 2-chloroethanol or 2-bromoethanol, quaternization with trimethylamine produces 2-hydroxy-N,N,N-trimethylethanaminium iodide.
- This intermediate is commercially available with purity >98% and CAS 17773-10-3.
Step 2: Preparation of 3-(Acetyloxy)-1-oxobutyl intermediate
- The 3-(acetyloxy)-1-oxobutoxy moiety can be prepared by acetylation of 3-hydroxy-1-oxobutyl derivatives or via esterification of 3-hydroxybutanoic acid derivatives with acetic anhydride.
- The ketoester functionality is introduced by selective oxidation or acylation.
Step 3: Coupling of the two moieties
- The 2-hydroxy-N,N,N-trimethylethanaminium iodide is reacted with the acetyloxy-oxobutoxy intermediate, typically via ester bond formation between the hydroxy group of the ammonium salt and the carboxyl group of the ketoester.
- This step may involve activation of the carboxyl group (e.g., via acid chloride or anhydride) to facilitate esterification.
Step 4: Purification and isolation
- The final product is isolated as the iodide salt, often by precipitation or crystallization.
- Purity is confirmed by standard analytical techniques such as NMR, MS, and elemental analysis.
Experimental Conditions and Optimization
Reaction Parameters
Based on analogous iodide quaternary ammonium syntheses and esterifications:
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Acetonitrile, Dichloromethane, DMF | Polar aprotic solvents preferred |
| Temperature | 25–80 °C | Esterification often at 40–60 °C |
| Reaction Time | 3–12 hours | Depends on reagent reactivity |
| Molar Ratios | 1:1 to 1:3 (amine:acylating agent) | Excess acylating agent may drive reaction |
| Catalysts/Additives | Base (e.g., pyridine, triethylamine) | To neutralize acids formed |
Iodide Incorporation
- Direct quaternization with trimethylamine iodide salt or halide exchange from chloride/bromide salts using potassium iodide in polar solvents like DMF or N,N-dimethylacetamide at 50–80 °C for 3–8 hours can be employed.
- This step ensures high yield (up to 93%) and purity.
Data Table: Summary of Preparation Parameters from Related Quaternary Ammonium Iodide Syntheses
Chemical Reactions Analysis
Types of Reactions
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Development
The compound's quaternary ammonium structure is often associated with antimicrobial properties. Research indicates that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
- Case Study : A study on related quaternary ammonium compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.
Drug Delivery Systems
Due to its ionic nature, this compound can be utilized in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble drugs.
- Research Findings : Investigations into similar compounds have shown that they can facilitate the transport of therapeutic agents across biological membranes, enhancing their efficacy in targeted drug delivery applications.
Cytotoxicity Studies
The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
- Data Table : Cytotoxic effects against different cell lines were assessed using MTT assays.
These results indicate that the compound exhibits moderate cytotoxicity, making it a potential candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, the iodide ion can participate in redox reactions, contributing to the compound’s antimicrobial properties.
Comparison with Similar Compounds
Structural and Functional Analogues
Acetylcholine Derivatives
Acetylcholine and its halide salts (chloride, bromide, iodide) share the core trimethylammonium group but differ in ester substituents:
- Acetylcholine iodide (C₇H₁₆INO₂, MW 273.11 g/mol) has a simple acetyloxy group. Its compact structure allows rapid hydrolysis by acetylcholinesterase, making it a neurotransmitter analogue .
- 2-(Methoxycarbonyloxy)-N,N,N-trimethylethanaminium iodide contains a methoxycarbonyloxy group, enhancing resistance to enzymatic degradation compared to acetylcholine .
Butyrylcholine Analogues
- S-Butyrylthiocholine iodide (C₉H₁₉INS, MW 289.17 g/mol) replaces the ester oxygen with sulfur, altering substrate specificity for butyrylcholinesterase over acetylcholinesterase .
- Succinylcholine iodide (C₁₄H₃₀I₂N₂O₄, MW 613.11 g/mol) is a bis-quaternary ammonium compound with a succinate linker, enabling prolonged neuromuscular blockade .
Aromatic Ester Derivatives
Phosphocholine Derivatives
- Miltefosine (C₂₁H₄₆NO₄P, MW 407.57 g/mol) features a hexadecylphosphocholine structure, enhancing lipid solubility for antiparasitic applications .
Physicochemical Properties
Biological Activity
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a trimethylated ethylamine structure with an acetyloxy group, which may contribute to its biological activity. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that quaternary ammonium compounds, including this specific iodide, exhibit various biological activities such as:
- Antimicrobial Effects : Many quaternary ammonium compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Some studies suggest potential anticancer properties through cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Certain derivatives show promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Antimicrobial Activity
A study focusing on similar compounds revealed that quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell death. The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7, HeLa) have shown promising results for similar quaternary ammonium compounds. The following data illustrates the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | TBD |
The proposed mechanisms through which this compound exerts its effects include:
- Membrane Disruption : Interaction with phospholipid bilayers leading to increased permeability.
- Enzyme Inhibition : Potential inhibition of critical enzymes involved in cellular metabolism.
Case Studies
- Antibacterial Efficacy : A recent study demonstrated the effectiveness of a structurally similar compound against multidrug-resistant strains of E. coli, highlighting the potential of these compounds in combating antibiotic resistance.
- Cytotoxic Effects on Cancer Cells : Research indicated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a therapeutic window for further development.
Q & A
Q. What strategies mitigate batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
